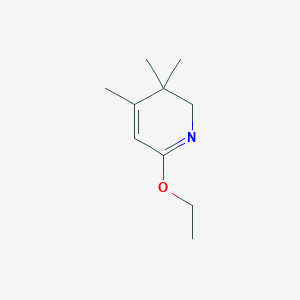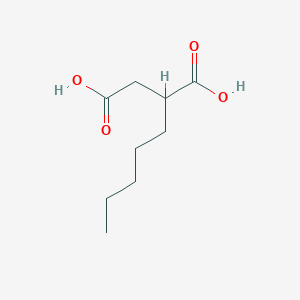![molecular formula C6H12O5 B13833045 2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)
2-Deoxy-D-glucose-[3H(G)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-glucose-[3H(G)] is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with tritium (3H). This modification prevents it from undergoing glycolysis, making it a valuable tool in biochemical research, particularly in studying glucose metabolism and cellular uptake mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-[3H(G)] typically involves the reduction of D-glucose. The hydroxyl group at the second carbon is replaced with hydrogen using a deoxygenation reaction. Tritium labeling is achieved through a catalytic exchange reaction where tritium gas is introduced in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose-[3H(G)] involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-glucose-[3H(G)] primarily undergoes substitution reactions due to the presence of the tritium label. It can also participate in oxidation and reduction reactions, although these are less common due to the stability of the tritium label .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated or aminated derivatives of 2-Deoxy-D-glucose-[3H(G)] .
Applications De Recherche Scientifique
2-Deoxy-D-glucose-[3H(G)] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying glucose metabolism and glycolysis pathways.
Biology: Helps in understanding cellular glucose uptake and utilization, particularly in cancer cells which have high glucose uptake.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: Utilized in the development of diagnostic tools and imaging agents, such as in positron emission tomography (PET) scans
Mécanisme D'action
2-Deoxy-D-glucose-[3H(G)] inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation leads to a depletion of cellular ATP, inducing cell death, particularly in rapidly dividing cells like cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: Similar structure but without the tritium label.
Fluorodeoxyglucose (FDG): A glucose analog labeled with fluorine-18, used in PET scans.
Mannose: Structurally similar but with a hydroxyl group at the second carbon
Uniqueness
2-Deoxy-D-glucose-[3H(G)] is unique due to its tritium label, which allows for precise tracking and quantification in biochemical assays. This makes it particularly valuable in research settings where detailed metabolic studies are required .
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
166.16 g/mol |
Nom IUPAC |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T |
Clé InChI |
VRYALKFFQXWPIH-URGYAHDMSA-N |
SMILES isomérique |
[3H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)

![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)


![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)

![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)


![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)


